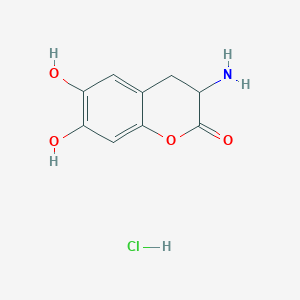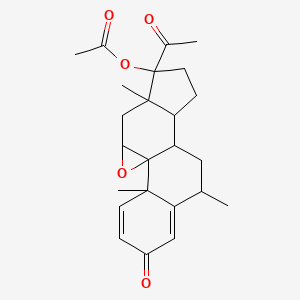
(9beta,11beta)-EpoxyFluorometholoneAcetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9beta,11beta)-EpoxyFluorometholoneAcetate is a synthetic steroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of fluorometholone, a corticosteroid used in various medical applications, particularly in ophthalmology to treat inflammation and allergic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta)-EpoxyFluorometholoneAcetate involves multiple steps, starting from the base steroid structure. One common method includes the fluorination of 9beta,11beta-epoxy steroids using hydrofluoric acid in the presence of a Lewis base such as tetrahydrofuran . The reaction is typically carried out at low temperatures to ensure high yields and prevent degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(9beta,11beta)-EpoxyFluorometholoneAcetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly at the fluorine atom, can lead to the formation of new compounds with different therapeutic potentials.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid for fluorination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
(9beta,11beta)-EpoxyFluorometholoneAcetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and fluorination reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology research.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of (9beta,11beta)-EpoxyFluorometholoneAcetate involves binding to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways . The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells, thereby exerting its immunosuppressive effects. The molecular targets include various enzymes and signaling molecules involved in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
Fluorometholone: The parent compound, used primarily in ophthalmology.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Uniqueness
(9beta,11beta)-EpoxyFluorometholoneAcetate is unique due to its specific fluorination at the 9beta and 11beta positions, which enhances its stability and potency compared to other corticosteroids . This modification also reduces its mineralocorticoid activity, making it more selective for anti-inflammatory applications.
Propiedades
Fórmula molecular |
C24H30O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(14-acetyl-2,8,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl) acetate |
InChI |
InChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3 |
Clave InChI |
FNGSLGMFTHFCNV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


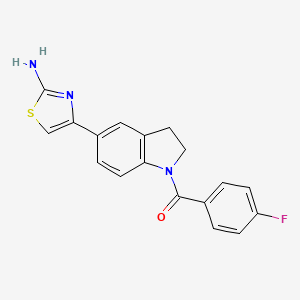
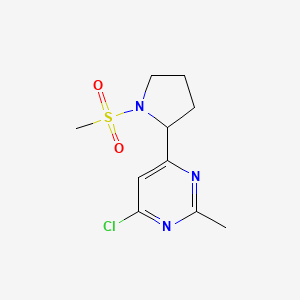
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)
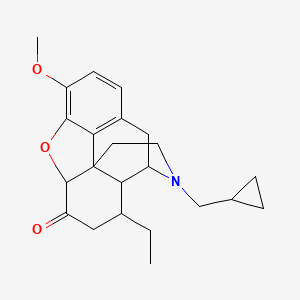

![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
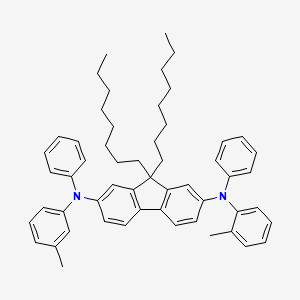
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)

